molecular formula C13H12N2O4S B039206 5-Thiazolecarboxylic acid, 2-methyl-4-(4-nitrophenyl)-, ethyl ester CAS No. 112978-89-9

5-Thiazolecarboxylic acid, 2-methyl-4-(4-nitrophenyl)-, ethyl ester

Cat. No.: B039206
CAS No.: 112978-89-9
M. Wt: 292.31 g/mol
InChI Key: ANGPBBJVNKWWJL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. This particular compound features a thiazole ring substituted with an ethyl ester, a methyl group, and a nitrophenyl group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Esterification: The ethyl ester group is introduced via esterification reactions, often using ethanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate: Lacks the nitro group, resulting in different biological activities.

    Ethyl 2-methyl-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and biological properties.

    Ethyl 2-methyl-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

The presence of the nitrophenyl group in Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate imparts unique electronic properties, making it particularly useful in applications requiring electron-rich aromatic systems. This compound’s ability to undergo various chemical transformations also enhances its versatility in synthetic chemistry and drug development.

Properties

CAS No.

112978-89-9

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)12-11(14-8(2)20-12)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3

InChI Key

ANGPBBJVNKWWJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

2-METHYL-4-(4-NITROPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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